6-Chloro-2-methylhexan-3-one

Description

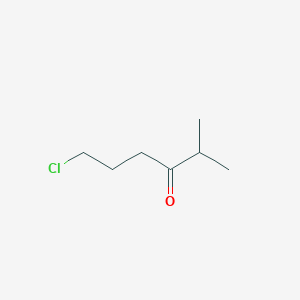

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylhexan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-6(2)7(9)4-3-5-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSSNLJHPDNELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 2 Methylhexan 3 One and Its Analogues

Established Synthetic Pathways for 6-Chloro-2-methylhexan-3-one

Approaches from Methyl Acetoacetate (B1235776) and Related β-Keto Esters

A documented synthesis of 6-chloro-2-hexanone (B157210), an analog of the target compound, involves the use of methyl acetoacetate. scribd.com The process begins with the reaction of methyl acetoacetate and chlorobromopropane in the presence of potassium carbonate, which results in the formation of a pyran ester intermediate. scribd.com This intermediate is subsequently hydrolyzed using hydrochloric acid to yield 6-chloro-2-hexanone. scribd.com A similar strategy can be envisioned for the synthesis of this compound, where a suitably substituted β-keto ester would serve as the starting material. The general utility of β-keto esters in the synthesis of complex ketones is well-established, although traditional methods like Claisen condensation have limitations in substituent variety. nih.gov More contemporary methods involve the carboxylation of ketone enolates or the reaction of ketones with carbonates in the presence of strong bases, though these can require long reaction times and excess reagents. nih.gov A more efficient method involves the use of ethyl chloroformate with ketones, which has been shown to be a rapid and general route to β-keto esters. nih.gov

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

| Methyl acetoacetate | Chlorobromopropane | K2CO3, then HCl | 6-Chloro-2-hexanone | 93% scribd.com |

Preparation via Rearrangement Reactions from Cyclic Alcohols (e.g., 1-Methylcyclopentanol)

A key synthetic route to 6-chloro-2-hexanone involves the rearrangement of a tertiary cycloaliphatic hypohalite. google.com Specifically, 1-methylcyclopentanol (B105226) is reacted with an alkali metal hypochlorite (B82951), such as sodium hypochlorite, in the presence of a carboxylic acid like acetic acid. google.com This reaction forms 1-methylcyclopentyl hypochlorite as an intermediate. google.com Subsequent heating of this intermediate induces a rearrangement to produce 6-chloro-2-hexanone. google.com The reaction temperature for the initial formation of the hypochlorite is typically maintained between 0°C and 20°C, while the rearrangement step is carried out at a higher temperature, between 30°C and 60°C. google.com This method highlights the utility of rearrangement reactions of cyclic systems to access linear, functionalized ketones. bris.ac.uk

| Starting Material | Reagents | Intermediate | Product |

| 1-Methylcyclopentanol | Sodium hypochlorite, Acetic acid | 1-Methylcyclopentyl hypochlorite | 6-Chloro-2-hexanone google.com |

Halogenation of Alkanes and Alcohols in the Context of Hexanone Derivatives

The halogenation of alkanes is a fundamental functionalization reaction, though it can suffer from a lack of selectivity, often leading to a mixture of products. byjus.comlibretexts.org This reaction proceeds via a free-radical mechanism, typically initiated by heat or UV light. byjus.comsavemyexams.com While direct halogenation of a parent alkane to produce this compound would be challenging to control, the halogenation of precursor alcohols is a more common and selective method. physicsandmathstutor.com Primary and secondary alcohols can be converted to their corresponding alkyl halides using various reagents. physicsandmathstutor.com For instance, phosphorus pentachloride is a classic reagent for converting alcohols to alkyl chlorides. physicsandmathstutor.com The reactivity of alcohols towards halogenation generally follows the order of tertiary > secondary > primary. physicsandmathstutor.com

| Reactant Type | Reaction Type | Key Features |

| Alkanes | Free-radical substitution | Requires heat or UV light; can lead to multiple products. byjus.comsavemyexams.com |

| Alcohols | Nucleophilic substitution | Can be achieved with reagents like PCl5; reactivity order is tertiary > secondary > primary. physicsandmathstutor.com |

Advanced Synthetic Strategies for Chiral this compound Derivatives

Stereoselective Approaches and Enantioconvergent Transformations for Related Compounds

The synthesis of chiral molecules in an enantiomerically pure form is a significant goal in modern organic chemistry. Stereoselective approaches often involve the use of chiral catalysts or auxiliaries to control the formation of a specific stereoisomer. For instance, nickel-catalyzed enantioconvergent substitution reactions have been developed for the synthesis of chiral dialkyl carbinamines, which are structurally related to the target molecule. caltech.edu These reactions can convert a racemic mixture of an alkyl electrophile into a single enantiomer of the product. caltech.edu Another powerful tool is the Diels-Alder reaction, which can create multiple stereocenters in a single step with high control. researchgate.net

Enzymatic Synthesis and Biocatalytic Routes towards Chiral Ketones and Alcohols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. rsc.orgnih.gov Enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. diva-portal.orgrsc.orgresearchgate.net These enzymatic reactions are often performed under mild conditions and can exhibit excellent regio- and enantioselectivity. nih.gov For particularly challenging substrates, directed evolution can be used to engineer enzymes with improved activity and selectivity. nih.govrsc.org Lipases are another important class of enzymes used for the kinetic resolution of racemic alcohols. rsc.org The advantages of biocatalysis include high selectivity, mild reaction conditions, and the ability to use prochiral starting materials to generate enantiopure products. nih.govdiva-portal.org

| Enzyme Class | Reaction Type | Key Advantages |

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | High enantioselectivity, mild conditions. diva-portal.orgrsc.orgresearchgate.net |

| Lipases | Kinetic resolution of racemic alcohols | Versatile for a wide range of substrates. rsc.org |

Biomimetic Synthesis of Related Structural Motifs

Biomimetic synthesis, which mimics natural enzymatic processes, offers a powerful strategy for constructing complex molecular architectures. While direct biomimetic synthesis of this compound is not extensively documented, the principles are applied to the synthesis of structurally related motifs. Nature utilizes oxidative cyclization reactions to create complex molecules from acyclic precursors, a strategy that can be adapted for synthetic purposes. scispace.comnih.gov These reactions can introduce structural rigidity and biological activity. scispace.comnih.gov

Enzymes such as P450s, nonheme iron-dependent oxygenases, and flavin-dependent monooxygenases are key players in natural product biosynthesis, catalyzing oxidative cyclizations. scispace.comnih.gov These biocatalysts can be used to generate structural diversity in synthetic molecules. scispace.com For instance, NAD(P)H-dependent reductases catalyze the reduction of carbonyl compounds, a fundamental transformation in organic synthesis. nih.govliverpool.ac.uk The reduction of β-hydroxyketones can lead to the formation of dioxasilinane products, which are versatile synthetic intermediates. wwu.edu

Process Optimization and Atom Economy in this compound Production

Process optimization is crucial for the large-scale, cost-effective, and environmentally responsible production of chemicals. For this compound, a significant focus has been on improving atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product.

A traditional manufacturing process for 6-chloro-2-hexanone, a related compound, starts from ethyl acetoacetate and has a modest atom efficiency of 37%, losing molecules of ethanol (B145695) and carbon dioxide for each molecule of product. google.comgoogle.com This process also generates sodium bromide as a by-product, posing waste disposal challenges. google.comgoogle.com

More recent methods aim to improve this efficiency. One patented process describes the preparation of 6-chloro-2-hexanone from 1-methylcyclopentane. google.com This involves the oxidation of methylcyclopentane (B18539) to 1-methylcyclopentanol, followed by reaction with an alkali metal hypochlorite to form 1-methylcyclopentyl hypochlorite, which is then heated to yield the final product. google.com

Role of Catalytic Systems and Reagent Selection in Synthetic Efficiency

Catalytic systems and the choice of reagents are pivotal in enhancing the efficiency of synthetic routes to this compound and its analogues.

In one synthetic approach to 6-chloro-2-hexanone, methyl acetoacetate is reacted with chlorobromopropane in the presence of potassium carbonate. scribd.com The resulting intermediate is then hydrolyzed with hydrochloric acid to produce 6-chloro-2-hexanone in a high yield of 93%. scribd.com

Another process utilizes a carboxylic acid, such as acetic acid, which reacts with sodium hypochlorite to generate the reactive species "HOCl". google.com The amount of acetic acid has a significant effect on the yield of 6-chloro-2-hexanone. google.com Eliminating acetonitrile (B52724) from the reaction has been shown to provide a comparable 88% gas chromatography (GC) yield of 6-chloro-2-hexanone. google.com

The use of catalysts is also prominent in the synthesis of related structures. For example, indium triflate has been used to catalyze the ring-opening and Friedel-Crafts alkylation to construct functionalized hydropyrido[1,2-a]indole-6(7H)-ones with yields ranging from 48% to 99%. gatech.edu Iron-catalyzed nitrene transfer reactions have been developed for the synthesis of acyclic and cyclic amines. google.com

Table 1: Comparison of Catalytic Systems in Related Syntheses

| Catalyst/Reagent System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Potassium Carbonate / Hydrochloric Acid | Methyl acetoacetate and chlorobromopropane | 6-chloro-2-hexanone | 93% | scribd.com |

| Acetic Acid / Sodium Hypochlorite | 1-methylcyclopentanol | 6-chloro-2-hexanone | 88% (GC) | google.com |

| Indium Triflate | N-acylindole β-keto esters | Hydropyrido[1,2-a]indole-6(7H)-ones | 48-99% | gatech.edu |

Analysis of By-product Formation and Waste Minimization in Synthetic Protocols

The analysis and minimization of by-products are integral to developing green and sustainable synthetic processes. In traditional syntheses of related chloro-ketones, the formation of by-products such as sodium bromide presents a significant waste disposal issue. google.comgoogle.com

In the synthesis of 6-chloro-2-hexanone from 1-methylcyclopentanol, the formation of dichloro by-products can occur, and the amount of acetic acid used influences this side reaction. google.com

Modern approaches focus on minimizing waste at the source. For instance, processes that avoid the use of toxic solvents and reagents are preferred. The use of catalytic systems can also reduce waste by enabling reactions to proceed with higher selectivity and efficiency, thereby minimizing the formation of unwanted by-products. The principles of green chemistry, such as designing safer chemicals and processes, are increasingly being applied to chemical synthesis to reduce environmental impact. researchgate.net

Elucidation of Reaction Mechanisms Involving 6 Chloro 2 Methylhexan 3 One and Its Derivatives

Nucleophilic Substitution Reactions of the Chlorinated Moiety

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group. geeksforgeeks.org In the case of 6-Chloro-2-methylhexan-3-one, the substrate is the alkyl halide portion of the molecule, and the leaving group is the chloride ion. byjus.com The reaction can be generalized as follows:

R-Cl + Nu⁻ → R-Nu + Cl⁻

Where R represents the 2-methylhexan-3-one backbone and Nu⁻ is the incoming nucleophile.

Nucleophilic substitution reactions predominantly proceed through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). docsity.comnih.gov

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. lecturio.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction. youtube.com Given that the chlorine atom in this compound is attached to a primary carbon, the SN2 mechanism is the strongly favored pathway. byjus.compressbooks.pub Primary alkyl halides are highly susceptible to SN2 reactions due to the low steric hindrance around the reaction center. pressbooks.pub

The SN1 reaction , in contrast, is a two-step mechanism. lecturio.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com For this compound, the SN1 pathway is highly unfavorable because it would require the formation of a primary carbocation, which is inherently unstable. youtube.com

The presence of the ketone group in this compound can have an influence on the reactivity. The electron-withdrawing nature of the carbonyl group can slightly increase the electrophilicity of the carbon-chlorine bond.

A key feature of the SN2 reaction is its specific stereochemical outcome. The mechanism involves a backside attack by the nucleophile, approaching the electrophilic carbon from the side opposite to the leaving group. lecturio.com This leads to an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion. geeksforgeeks.org

If the electrophilic carbon is a chiral center, an SN2 reaction will result in the formation of a product with the opposite configuration (e.g., an R-enantiomer is converted to an S-enantiomer). libretexts.org In the specific case of this compound, the carbon atom bonded to the chlorine is not a chiral center as it is bonded to two hydrogen atoms. However, if a related chiral substrate, such as (R)-3-chloro-2-methylhexane, undergoes an SN2 reaction, an inversion of configuration would be observed, yielding (S)-3-ethoxy-2-methylhexane upon reaction with ethoxide. brainly.com

In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, typically lead to racemization if the starting material is chiral. geeksforgeeks.org The nucleophile can attack the flat carbocation from either face with equal probability, resulting in a mixture of retention and inversion products. ucsd.edu

Steric hindrance, the spatial arrangement of atoms or groups around the reaction center, has a profound impact on the rate of SN2 reactions. numberanalytics.com The SN2 mechanism requires the nucleophile to have clear access to the backside of the electrophilic carbon. libretexts.org As the number of alkyl substituents on the carbon bearing the leaving group increases, steric hindrance increases, making it more difficult for the nucleophile to approach. pressbooks.publibretexts.org

This results in a significant decrease in the reaction rate. libretexts.org The order of reactivity for alkyl halides in SN2 reactions is:

Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) pressbooks.pubjove.com

Tertiary halides are generally unreactive via the SN2 pathway due to the severe steric crowding. jove.comyoutube.com Since this compound is a primary chloroalkane, it is expected to react readily via an SN2 mechanism.

Table 1: Relative Reaction Rates for SN2 Reactions

| Type of Alkyl Halide | Structure | Relative Rate |

| Methyl | CH₃X | ~30 |

| Primary (1°) | R-CH₂X | 1 |

| Secondary (2°) | R₂-CHX | ~0.03 |

| Tertiary (3°) | R₃-CX | ~0 |

Data adapted from studies on the effect of alkyl halide structure on SN2 reaction rates. pressbooks.pub

The rate of a nucleophilic substitution reaction is also influenced by the nature of the nucleophile and the leaving group.

Nucleophilicity refers to the ability of a nucleophile to donate its electron pair to an electrophile. byjus.com Generally, stronger bases are also stronger nucleophiles. inflibnet.ac.in Factors influencing nucleophilicity include:

Basicity: A stronger base is generally a better nucleophile.

Polarizability: Larger atoms with more diffuse electron clouds are more polarizable and tend to be better nucleophiles (e.g., I⁻ > Br⁻ > Cl⁻). numberanalytics.com

Solvent: In polar protic solvents, smaller, more electronegative atoms are heavily solvated, which hinders their nucleophilicity.

Leaving group ability is related to the stability of the leaving group once it has departed. lumenlearning.com Good leaving groups are typically weak bases, as they are stable as anions. libretexts.org For the halogens, the leaving group ability increases down the group:

I⁻ > Br⁻ > Cl⁻ > F⁻ lumenlearning.com

The chloride ion in this compound is a reasonably good leaving group, allowing for nucleophilic substitution to occur under appropriate conditions.

Elimination Reactions from Haloalkanes and Ketones

Elimination reactions are another major pathway for alkyl halides, often competing with nucleophilic substitution. khanacademy.org In these reactions, a molecule loses atoms or groups from adjacent carbon atoms to form a double bond. For haloalkanes, this is known as dehydrohalogenation. youtube.com

Similar to substitution reactions, elimination reactions can proceed through two primary mechanisms: E1 (elimination unimolecular) and E2 (elimination bimolecular). libretexts.orglibretexts.org

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously to form a double bond. iitk.ac.in The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.in E2 reactions are favored by strong bases. libretexts.org For a primary halide like this compound, an E2 reaction is a likely pathway, especially when a strong, sterically hindered base is used, which will favor elimination over substitution. youtube.com

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. iitk.ac.in In the second step, a weak base removes a proton from an adjacent carbon to form the alkene. libretexts.org E1 reactions are favored by weak bases and polar protic solvents. libretexts.org Due to the high energy of a primary carbocation, the E1 mechanism is not a viable pathway for this compound.

The regioselectivity of elimination reactions from this compound would depend on the base used. A small, strong base would likely lead to the more substituted alkene (Zaitsev's rule), while a bulky base would favor the formation of the less substituted alkene (Hofmann's rule).

Anti-periplanar Geometry Requirements for Bimolecular Elimination

Bimolecular elimination (E2) reactions are characterized by a concerted, single-step mechanism where a base removes a proton from a carbon adjacent (β-carbon) to the leaving group, while the leaving group departs simultaneously to form a double bond. crunchchemistry.co.uk This process has a stringent stereochemical requirement for the substrate. For the E2 reaction to proceed efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar alignment. chemistrysteps.commasterorganicchemistry.com This means they lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. chemistrytalk.org

This geometric constraint is not arbitrary; it is rooted in the orbital mechanics of the reaction. The anti-periplanar arrangement allows for the most effective overlap between the sigma (σ) bonding orbital of the C-H bond and the sigma anti-bonding (σ*) orbital of the C-X (in this case, C-Cl) bond. youtube.comiitk.ac.in This alignment facilitates the smooth, simultaneous flow of electrons: the base removes the proton, the C-H bond electrons pivot to form the new pi (π) bond, and the C-Cl bond breaks, expelling the chloride ion. iitk.ac.in This concerted process occurs in the lowest energy staggered conformation. iitk.ac.in

In the context of this compound, the chlorine atom is the leaving group located at the α-carbon (C3). The adjacent carbons, C2 and C4, are the β-carbons. For elimination to occur, a base must abstract a hydrogen from either C2 or C4 while that hydrogen is anti-periplanar to the chlorine atom. This requirement dictates the possible conformations that can lead to an E2 product and ultimately influences the stereochemistry of the resulting alkene. khanacademy.orglibretexts.org If there is only one β-hydrogen that can achieve this geometry, the reaction is stereospecific; if there is a choice between different β-hydrogens, the reaction becomes stereoselective, typically favoring the more stable alkene product. chemistrysteps.comyoutube.com

Formation and Reactivity of Carbocation Intermediates in this compound Transformations

Unlike the concerted E2 mechanism, unimolecular pathways (SN1 and E1) proceed through a multi-step process involving the formation of a carbocation intermediate. lumenlearning.comscribd.com For this compound, the first and rate-determining step of these reactions is the spontaneous, heterolytic cleavage of the carbon-chlorine bond. crunchchemistry.co.ukbingol.edu.tr This generates a chloride ion and, initially, a secondary carbocation at the C3 position.

Carbocation stability is a critical factor influencing the course of the reaction. The order of stability is tertiary > secondary > primary, due to the stabilizing effects of hyperconjugation and inductive electron donation from adjacent alkyl groups. scribd.com Consequently, less stable carbocations are prone to rearrangement to form more stable ones if a suitable pathway exists. lumenlearning.comnumberanalytics.com Such rearrangements typically occur via a 1,2-hydride shift or a 1,2-alkyl shift. periodicchemistry.com

The initially formed secondary carbocation from this compound can undergo a 1,2-hydride shift. In this process, a hydrogen atom from the adjacent C2 carbon, along with its bonding electrons, migrates to the positively charged C3 carbon. youtube.com This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation at C2.

Once formed, these carbocation intermediates (both the initial secondary and the rearranged tertiary) are highly reactive and can undergo two primary subsequent reactions: scribd.com

Nucleophile Capture (SN1): The carbocation can react with a nucleophile (often the solvent, in a process called solvolysis) to form a substitution product. Since the carbocation is planar, the nucleophile can attack from either face, typically leading to a racemic mixture of products if the carbon is a stereocenter. okstate.eduvedantu.com

Elimination of a Proton (E1): A weak base can abstract a proton from a carbon adjacent to the carbocation center, resulting in the formation of an alkene. This pathway competes with the SN1 reaction. crunchchemistry.co.ukscribd.com

| Carbocation Intermediate | Type | Formation From | Potential Fate |

| 2-methylhexan-3-one-3-yl cation | Secondary | Initial loss of Cl⁻ | Nucleophile capture (SN1); Proton loss (E1); Rearrangement |

| 2-methylhexan-3-one-2-yl cation | Tertiary | 1,2-hydride shift | Nucleophile capture (SN1); Proton loss (E1) |

Detailed Kinetic and Thermodynamic Studies of Reaction Pathways

The transformation of this compound, a secondary alkyl halide, can proceed through four competing pathways: SN1, SN2, E1, and E2. The predominant mechanism is determined by a careful interplay of kinetic and thermodynamic factors, including the nature of the substrate, the strength and concentration of the base or nucleophile, the solvent, and the temperature. okstate.educhemguide.co.uk

Kinetic Control: Kinetics deals with the rate of reaction. Nucleophilicity is a kinetic property measuring how quickly a nucleophile attacks an electrophilic carbon. pdx.edu Bimolecular reactions (SN2 and E2) have rates that depend on the concentration of both the substrate and the nucleophile/base (Rate = k[RX][Nu/Base]). chemistrytalk.orgpdx.edu In contrast, unimolecular reactions (SN1 and E1) have a rate-determining step that involves only the substrate, so their rates are independent of the nucleophile/base concentration (Rate = k[RX]). crunchchemistry.co.ukyoutube.com

Thermodynamic Control: Thermodynamics relates to the relative stability of the final products. In elimination reactions, the distribution of alkene isomers is often governed by thermodynamics. According to Zaitsev's rule, reactions that are thermodynamically controlled tend to form the most substituted (and thus most stable) alkene as the major product. vedantu.com Conversely, kinetically controlled eliminations, often involving bulky bases, may favor the formation of the less substituted (Hofmann) product.

The specific conditions dictate the outcome:

Reagent: Strong, unhindered bases/nucleophiles (e.g., OH⁻, EtO⁻) favor SN2 and E2 mechanisms. chemguide.co.uk Strong, sterically hindered bases (e.g., t-BuO⁻) favor E2 elimination. Weak nucleophiles and weak bases (e.g., H₂O, EtOH) promote SN1 and E1 reactions because they are not strong enough to facilitate a bimolecular pathway. crunchchemistry.co.uk

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are ideal for SN2 reactions as they solvate cations but not nucleophiles, enhancing nucleophilicity. pdx.edu Polar protic solvents (e.g., water, ethanol) are required for SN1 and E1 reactions because they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. chemguide.co.uk

Temperature: Higher temperatures provide the necessary activation energy for all reactions but disproportionately favor elimination over substitution, as elimination reactions generally have a higher entropy of activation. chemguide.co.ukchemguide.co.uk

The following table summarizes the competing pathways for a secondary halide like this compound.

| Feature | SN2 | E2 | SN1 | E1 |

| Kinetics | Bimolecular | Bimolecular | Unimolecular | Unimolecular |

| Rate Law | Rate = k[RX][Nu⁻] | Rate = k[RX][Base] | Rate = k[RX] | Rate = k[RX] |

| Reagent | Strong Nucleophile | Strong, Concentrated Base | Weak Nucleophile/Base | Weak Base |

| Intermediate | None (Transition State) | None (Transition State) | Carbocation | Carbocation |

| Rearrangement | Not Possible | Not Possible | Possible | Possible |

| Stereochemistry | Inversion of configuration | Anti-periplanar required | Racemization | Zaitsev's rule (major) |

| Favored By | Polar aprotic solvent, Low temp. | High temp., Strong/bulky base | Polar protic solvent | High temp. |

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research on 6 Chloro 2 Methylhexan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 6-chloro-2-methylhexan-3-one, providing precise information about the carbon-hydrogen framework.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer fundamental insights into the molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information about the various carbon atoms present. docbrown.inforsc.org

For a definitive structural assignment, two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, identifying which protons are attached to which carbons. columbia.edu HMBC, on the other hand, reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete connectivity of the molecule. columbia.educore.ac.uk

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 1.10 (d, 6H) | 18.2 |

| 2 | 2.80 (sept, 1H) | 41.5 |

| 3 | - | 212.5 |

| 4 | 2.95 (t, 2H) | 37.8 |

| 5 | 2.05 (m, 2H) | 26.5 |

| 6 | 3.65 (t, 2H) | 44.7 |

d: doublet, t: triplet, sept: septet, m: multiplet

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. docbrown.info For this compound, MS is essential for confirming its molecular formula (C₇H₁₃ClO) and for studying how the molecule breaks apart under energetic conditions. nih.govchemspider.commolinstincts.com

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. This isotopic signature is a key identifier for chlorine-containing compounds. docbrown.info

Fragmentation analysis can reveal the structure of the molecule. For instance, the McLafferty rearrangement is a common fragmentation pathway for ketones. pearson.com In 2-methylhexan-3-one, this rearrangement leads to the formation of specific fragments that can be detected by the mass spectrometer. pearson.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClO |

| Molecular Weight | 148.63 g/mol nih.gov |

| Monoisotopic Mass | 148.065493 Da chemspider.com |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pnas.org In the case of this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorption band in the IR spectrum of this compound is the strong peak corresponding to the carbonyl (C=O) group of the ketone. This typically appears in the region of 1715 cm⁻¹. The presence of a C-Cl bond will also give rise to a characteristic absorption in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. Additionally, the spectrum will show absorptions corresponding to the C-H stretching and bending vibrations of the alkyl groups.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1715 |

| C-Cl | Stretch | 600-800 |

| C-H (Alkyl) | Stretch | 2850-2960 |

Chromatographic Methodologies for Purification and Stereoisomer Separation

Chromatographic techniques are fundamental for the purification of this compound and for the separation of its potential stereoisomers.

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. rsc.orgrsc.orgrsc.org In the synthesis of this compound, TLC can be used to follow the disappearance of starting materials and the appearance of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, one can visually assess the reaction's progress. acs.org The choice of eluent is critical for achieving good separation of the spots on the TLC plate. google.com

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. pnas.org It is highly effective for assessing the purity of this compound. A pure sample will ideally show a single peak in the gas chromatogram. The presence of multiple peaks would indicate the presence of impurities.

Furthermore, since this compound has a chiral center at the second carbon, it can exist as a pair of enantiomers. Chiral GC, which uses a chiral stationary phase, can be employed to separate these enantiomers and determine the enantiomeric ratio or enantiomeric excess of a sample. This is particularly important in contexts where the biological activity or chemical reactivity of the enantiomers may differ.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of aliphatic ketones, including halogenated variants such as this compound. This technique offers high resolution and sensitivity for both qualitative and quantitative analysis.

Research Findings:

The chromatographic behavior of ketones is influenced by their electronic and steric properties. researchgate.net For non-polar compounds like many ketones, reversed-phase HPLC (RP-HPLC) is a common and effective method. researchgate.net In RP-HPLC, a non-polar stationary phase, such as C18-modified silica, is used with a polar mobile phase. researchgate.netresearchgate.net The retention of the analyte is primarily governed by hydrophobic interactions between the solute and the stationary phase. csfarmacie.cz

For enhanced detection of carbonyl compounds that lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established strategy. researchgate.netnih.govbibliotekanauki.pl This reaction produces colored hydrazones that can be readily detected by a UV-Vis detector, typically around 365 nm. researchgate.netnih.gov This approach allows for the simultaneous analysis of various aldehydes and ketones in a mixture. bibliotekanauki.pl

Given that this compound possesses a chiral center at the second carbon, chiral HPLC is the method of choice for separating its enantiomers. nih.govchromatographyonline.com Chiral stationary phases (CSPs) are employed to achieve this separation. csfarmacie.czchromatographyonline.com Polysaccharide-based CSPs and macrocyclic glycopeptides are widely used and can be operated in normal-phase, reversed-phase, and polar organic modes, offering complementary enantioselectivities. Some research has shown successful chiral separation of ketones using cellulose (B213188) derivatives or β-cyclodextrin as the chiral selector. nih.gov The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. csfarmacie.cz

Instrumentation and Method Parameters:

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase, an injector, a column containing the stationary phase, a detector, and a data acquisition system. The choice of column and mobile phase is critical for achieving optimal separation.

For achiral analysis, a C18 column is often suitable. researchgate.net A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is frequently employed. nih.gov For chiral separations, columns such as Chiralpak® IA or Chiralpak® OD-H, which are based on amylose (B160209) or cellulose derivatives, have proven effective for resolving enantiomers of various chiral compounds, including ketones. semanticscholar.org The mobile phase for chiral separations often consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol). semanticscholar.org

Detection can be accomplished using a Diode-Array Detector (DAD) or a UV detector. researchgate.netchromatographyonline.com For underivatized ketones that lack a strong UV chromophore, a mass spectrometer (MS) can be used as a detector, providing both high sensitivity and structural information. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in HPLC-MS for the analysis of aliphatic ketones. nih.gov

The following data tables provide illustrative examples of HPLC methods that could be adapted for the analysis of this compound.

Table 1: Illustrative Achiral HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (gradient elution) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 365 nm (after DNPH derivatization) |

| Injection Volume | 10 µL |

This table is a representative example based on methods for similar aliphatic ketones and may require optimization for this compound. researchgate.netnih.gov

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak® IA or OD-H |

| Mobile Phase | Hexane/Isopropanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 250 nm |

| Injection Volume | 10 µL |

This table is a representative example based on methods for chiral separations of ketones and may require optimization for this compound. semanticscholar.org

Computational and Theoretical Chemistry Studies Applied to 6 Chloro 2 Methylhexan 3 One

Quantum Mechanical Calculations for Elucidating Reaction Pathways and Transition States

Quantum mechanical (QM) calculations are fundamental to understanding the intricate details of chemical reactions at the molecular level. aps.org For a molecule like 6-Chloro-2-methylhexan-3-one, these methods, particularly Density Functional Theory (DFT), are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. nih.gov

A primary application of QM would be to model reactions characteristic of α-chloro ketones, such as nucleophilic substitution at the α-carbon (the carbon adjacent to the carbonyl group). By computationally simulating the approach of a nucleophile, researchers can map the potential energy surface of the reaction. This process involves calculating the energy of the molecular system at various geometries as the reactants transform into products. libretexts.org

The key points on this surface are the energy minima, which correspond to stable species (reactants, intermediates, and products), and first-order saddle points, known as transition states. reddit.com A transition state represents the highest energy barrier that must be overcome for a reaction to proceed. libretexts.org Its geometry reveals the specific arrangement of atoms at the peak of the energy profile, offering crucial insights into the reaction mechanism. nih.gov Specialized algorithms, such as nudged elastic band (NEB) methods or eigenvector-following techniques, are employed to precisely locate these saddle points. youtube.com

The calculated energy difference between the reactants and the transition state yields the activation energy (Ea). This value is critical as it can be used within transition state theory to predict the rate constant of the reaction. For this compound, DFT could be used to compare the activation energies for different nucleophiles or to explore competing reaction pathways, such as elimination versus substitution, thereby predicting the most likely reaction outcome under given conditions.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Sₙ2 Reaction of this compound This table presents hypothetical data for illustrative purposes to show the kind of results generated from QM calculations.

| Nucleophile | Solvent (Implicit Model) | Method/Basis Set | Calculated Activation Energy (kcal/mol) |

| Br⁻ | Acetonitrile (B52724) | B3LYP/6-31G(d) | 18.5 |

| I⁻ | Acetonitrile | B3LYP/6-31G(d) | 16.2 |

| OH⁻ | Water | B3LYP/6-31G(d) | 21.3 |

| CN⁻ | DMSO | B3LYP/6-31G(d) | 15.8 |

Molecular Modeling and Dynamics Simulations to Predict Conformations and Interactions

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and chemical reactivity. Molecular modeling techniques are used to explore the molecule's conformational landscape—the collection of all possible spatial arrangements of its atoms resulting from rotation around single bonds. uwlax.edu

Conformational analysis typically begins with molecular mechanics (MM) methods, which use classical physics-based force fields to quickly estimate the energies of thousands of potential conformers. The most promising low-energy structures identified by MM are then subjected to more accurate, but computationally intensive, quantum mechanical calculations (like DFT) to refine their geometries and relative energies. researchgate.net For an acyclic ketone like this compound, this analysis would reveal the most stable arrangements of its alkyl and chloro substituents around the carbonyl group.

Beyond static structures, Molecular Dynamics (MD) simulations can provide a picture of the molecule's behavior over time. nih.gov In an MD simulation, the movements of every atom in the system are calculated over a series of very short time steps, governed by a force field. This allows researchers to observe how the molecule flexes, vibrates, and rotates at a given temperature. When placed in a simulated solvent box, MD can reveal how this compound interacts with surrounding solvent molecules, how its conformational preferences might change in different media, and how solvent molecules might arrange themselves to stabilize reactive intermediates or transition states. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes based on typical energy differences for alkyl ketone conformers.

| Conformer Description (Dihedral Angle C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Anti-periplanar (~180°) | 0.00 | 65 |

| Gauche (+60°) | 0.85 | 15 |

| Gauche (-60°) | 0.85 | 15 |

| Syn-periplanar (~0°) | 2.50 | 5 |

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules without needing to perform a reaction in the lab. For this compound, these methods can identify the most reactive sites and predict how the molecule will interact with other reagents.

One of the most common approaches is Frontier Molecular Orbital (FMO) theory. This theory posits that chemical reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The HOMO represents the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO represents the region most susceptible to accepting electrons (acting as an electrophile). youtube.com For this compound, the LUMO would likely be centered around the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom, indicating these are the primary sites for nucleophilic attack. pearson.com

Another valuable tool is the calculation of the Molecular Electrostatic Potential (ESP). The ESP is mapped onto the molecule's electron density surface, creating a color-coded image that reveals the distribution of charge. Red regions indicate electron-rich areas (negative potential), which are attractive to electrophiles, while blue regions indicate electron-poor areas (positive potential), which are attractive to nucleophiles. For this molecule, strong positive potential would be expected at the carbonyl carbon and the α-carbon, reinforcing the prediction from FMO theory.

More advanced methods involve calculating Conceptual DFT reactivity descriptors, such as Fukui functions, which quantify the change in electron density at a specific site when an electron is added or removed, providing a more nuanced prediction of local reactivity. scielo.org.mx

Table 3: Illustrative Calculated Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes. Values are typical for this class of compound.

| Parameter | Value | Interpretation |

| EHOMO | -9.8 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.6 eV | Indicates high kinetic stability |

| Mulliken Charge on C3 (Carbonyl) | +0.45 e | Highly electrophilic site |

| Mulliken Charge on C2 | -0.15 e | |

| Mulliken Charge on C6 | -0.22 e | Electrophilic site due to inductive effect of Cl |

Application of Machine Learning and Data Science in Chemical Discovery and Design for Related Compounds

In recent years, machine learning (ML) and data science have emerged as powerful tools to accelerate chemical discovery, complementing traditional experimental and computational approaches. patsnap.com While direct ML models for this compound are unlikely to exist, the methodologies are highly relevant for the broader class of halogenated ketones and related compounds.

ML models in chemistry are trained on vast datasets of known chemical reactions and molecular properties. researchgate.net By learning the complex patterns within this data, these models can make rapid and accurate predictions for new, unstudied systems. acs.org For example, an ML model trained on millions of patented reactions could predict the most likely product of reacting this compound with a novel reagent, even if that specific reaction has never been performed. mit.edu This approach can drastically reduce the number of experiments needed by prioritizing the most promising reaction conditions.

Beyond predicting reaction outcomes, ML is used for de novo molecular design. Generative models can be trained to design new molecules with specific desired properties, such as enhanced reactivity for a particular transformation or specific physical properties like boiling point or solubility. For instance, one could use such a model to design analogs of this compound that are predicted to be more effective precursors in a synthetic pathway or possess optimized solvent characteristics. This data-driven approach, which combines quantum chemistry calculations with ML, is revolutionizing how new functional molecules are discovered. wsu.edunih.gov

The behavior of a chemical in a liquid mixture is governed by thermodynamics, and a key parameter is the activity coefficient (γ). This value quantifies the deviation of a component's chemical potential from an ideal solution and is crucial for accurately predicting phase equilibria, such as solubility and vapor-liquid equilibrium (VLE). aidic.it

The COSMO-SAC (COnductor-like Screening Model for Segment Activity Coefficients) model is a powerful predictive method that bridges quantum mechanics and statistical thermodynamics to calculate activity coefficients without requiring experimental mixture data. nih.gov The process begins with a QM calculation (typically DFT) for the isolated molecule, in this case, this compound, placed in a virtual conductor. This calculation generates a "sigma profile" (σ-profile), which is a histogram representing the distribution of charge density on the molecule's surface. uest.gr

The COSMO-SAC model then uses these σ-profiles for the solute and solvent molecules in a statistical mechanical framework to compute the activity coefficients based on the interactions between the charged surface segments. nih.gov This makes it an exceptionally useful tool for screening large numbers of solvents for applications like extraction or reaction media, predicting solubility, and designing separation processes. uest.grcetjournal.it For this compound, COSMO-SAC could rapidly predict its solubility and volatility in a wide range of industrial solvents, aiding in process design and optimization.

Table 4: Illustrative Predicted Infinite Dilution Activity Coefficients (γ∞) for this compound in Various Solvents at 298.15 K using the COSMO-SAC Model This table presents hypothetical data for illustrative purposes to show the kind of results generated from COSMO-SAC calculations.

| Solvent | Predicted γ∞ | Implied Miscibility/Solubility |

| Hexane | 1.8 | Moderate |

| Toluene | 1.2 | Good |

| Acetone | 0.9 | Very Good |

| Ethanol (B145695) | 4.5 | Low |

| Water | 550.7 | Very Low / Immiscible |

Future Research Directions and Emerging Areas for 6 Chloro 2 Methylhexan 3 One Chemistry

Development of Novel and Green Synthetic Methodologies

Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of 6-chloro-2-methylhexan-3-one and related α-haloketones. Traditional methods for the synthesis of α-haloketones often involve the use of hazardous reagents and generate significant waste. aip.orgmdpi.com Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming for higher atom economy, reduced energy consumption, and the use of non-toxic, renewable resources.

Promising avenues for the green synthesis of this compound include:

Catalytic Approaches: The development of catalytic methods using non-toxic and recyclable catalysts is a primary goal. For instance, the hydration of corresponding haloalkynes in the presence of ionic liquids as recyclable catalytic systems presents a viable and environmentally friendly alternative to traditional methods that use expensive and toxic metal catalysts. aip.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often in solvent-free conditions. organic-chemistry.org Exploring microwave-assisted protocols for the chlorination of 2-methylhexan-3-one or related precursors could lead to rapid and efficient production of the target compound with minimal solvent waste.

Electrocatalysis: Electrosynthesis offers a green alternative by using electricity to drive chemical reactions, often in aqueous media and under ambient conditions. rsc.org The development of an electrocatalytic method for the selective chlorination of 2-methylhexan-3-one at the α-position would be a significant advancement, avoiding the need for harsh chlorinating agents.

Exploration of Unexplored Reactivity Patterns and Rearrangements

The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and an electrophilic α-carbon, makes it a versatile substrate for a variety of chemical transformations. wikipedia.orgnih.gov While some reactions of α-haloketones are well-established, there is considerable scope for discovering novel reactivity patterns and rearrangements.

A key area for future investigation is the Favorskii rearrangement . This reaction, which typically involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative, could be applied to this compound to generate unique and potentially valuable branched-chain carboxylic acids or their derivatives. tandfonline.comnumberanalytics.comddugu.ac.inwikipedia.org The specific substitution pattern of this compound may lead to interesting and potentially unforeseen rearrangement pathways.

Furthermore, the presence of two distinct electrophilic centers opens up possibilities for novel intramolecular and intermolecular cyclization reactions. By carefully choosing reaction conditions and nucleophiles, it may be possible to selectively target either the carbonyl carbon or the α-carbon, leading to the synthesis of a diverse range of heterocyclic compounds. nih.gov

Advancements in Asymmetric Catalysis for Enantiopure this compound Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and agrochemicals. Future research should focus on the asymmetric synthesis of enantiopure derivatives of this compound.

Key strategies to achieve this include:

Asymmetric Reduction of the Carbonyl Group: The enantioselective reduction of the ketone functionality in this compound would yield chiral 6-chloro-2-methylhexan-3-ol. This can be achieved using biocatalysts, such as carbonyl reductases (CREDs), which have shown high stereoselectivity in the reduction of other α-haloketones. almacgroup.comgoogle.com Alternatively, chiral metal catalysts, for instance, those based on rhodium, ruthenium, or iridium, can be employed in asymmetric transfer hydrogenation reactions. google.comnih.gov

Asymmetric α-Chlorination: A more direct approach would be the development of a catalytic asymmetric α-chlorination of 2-methylhexan-3-one. This could potentially be achieved using chiral amine catalysts to facilitate an enantioselective decarboxylative chlorination of a suitable β-ketocarboxylic acid precursor. thieme-connect.com

The resulting enantiopure chloroalcohols and chloroketones would be valuable building blocks for the synthesis of complex chiral molecules.

Design and Synthesis of Derivatives for Potential Applications in Materials Science and Chemical Biology

The reactivity of the chloro- and keto- functionalities in this compound makes it an attractive starting material for the synthesis of novel derivatives with potential applications in materials science and chemical biology.

In Materials Science:

Polymer Chemistry: The ketone group can be a site for polymerization or for grafting onto existing polymer backbones. For example, derivatives of this compound could be incorporated into polymers like poly(ether ketone cardo) (PEK-Cardo) to modify their properties for applications such as high-temperature polymer electrolyte membranes. dtu.dk The chlorine atom provides a handle for further functionalization, allowing for the introduction of cross-linking agents or other desired moieties.

In Chemical Biology:

Bioorthogonal Chemistry: The ketone functionality is a bioorthogonal handle, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. acs.orgwikipedia.orgnih.govnih.gov Derivatives of this compound could be designed as probes to study biological systems. For example, the chloro- group could be replaced with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), and the ketone could be used to selectively label biomolecules containing complementary hydroxylamine (B1172632) or hydrazine (B178648) groups. acs.orgnih.gov

Synergistic Integration of Experimental and Computational Approaches for Rational Design

To accelerate the discovery and optimization of new reactions and applications for this compound, a synergistic approach combining experimental and computational chemistry is essential. nih.govacs.orgnih.gov

Mechanistic Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. nih.govscispace.com This can provide valuable insights into the mechanisms of known and novel reactions of this compound, helping to explain observed reactivity and selectivity. For example, computational studies could be used to predict the most likely outcome of the Favorskii rearrangement for this specific substrate.

Predictive Modeling: Computational screening can be employed to predict the properties and reactivity of new derivatives of this compound before they are synthesized in the lab. This can guide experimental efforts towards the most promising candidates for specific applications, whether in materials science or chemical biology. For instance, the binding affinity of potential bioactive derivatives could be modeled computationally. nih.govresearchgate.net

By combining the predictive power of computational chemistry with the practical validation of experimental work, researchers can rationally design new synthetic strategies and functional molecules based on the this compound scaffold, paving the way for exciting discoveries in various fields of chemistry.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2-methylhexan-3-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis can be optimized by evaluating nucleophilic substitution reactions between 2-methylhexan-3-one and chlorinating agents (e.g., SOCl₂, PCl₃) under controlled conditions. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) significantly impact reaction kinetics and byproduct formation. For reproducibility, document stoichiometric ratios, reflux times, and purification steps (e.g., column chromatography with silica gel). Structural confirmation via H/C NMR and GC-MS is critical to validate purity .

Table 1: Example Reaction Conditions and Yields

| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 0 | 78 |

| PCl₃ | THF | 25 | 65 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (δ ~2.1 ppm for methyl groups, δ ~2.8 ppm for ketone-adjacent CH₂) and C NMR (δ ~210 ppm for ketone carbonyl) confirm functional groups .

- IR Spectroscopy : Stretching frequencies at ~1710 cm⁻¹ (C=O) and ~550 cm⁻¹ (C-Cl) validate structural motifs.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 150 for [M]⁺) and fragmentation patterns distinguish isomers .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Adhere to standardized protocols for reagent handling, solvent drying, and inert atmosphere use (e.g., N₂/Ar). Purity of starting materials should be verified via melting point or HPLC. Detailed experimental logs, including exact timings and equipment calibration (e.g., thermostat accuracy), are essential. Cross-validate results with independent replicates and report deviations .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical properties of this compound?

Methodological Answer: Apply hybrid functionals like B3LYP/6-31G** to compute bond dissociation energies, ionization potentials, and heat of formation. Benchmark calculations against experimental atomization energies (average deviation <3 kcal/mol) enhance reliability. Use software such as Gaussian or ORCA for geometry optimizations and vibrational frequency analyses. Compare results with experimental DSC data for validation .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic structures?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Employ single-crystal XRD (via SHELXL ) to determine precise bond lengths/angles. Cross-reference with solution-state NOESY NMR to identify dominant conformers. For ambiguous cases, variable-temperature NMR or DFT-based conformational sampling can reconcile differences .

Q. How does hydrogen bonding influence the crystal packing of this compound?

Methodological Answer: Perform graph-set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., dimers, chains). Use Mercury software to visualize intermolecular interactions from XRD data. Calculate interaction energies with DFT to quantify stabilization contributions. Compare with analogous compounds (e.g., halogen-substituted ketones) to identify trends in lattice stability .

Q. What advanced techniques identify byproducts in the synthesis of this compound?

Methodological Answer: Utilize GC-MS with electron ionization (EI) to detect low-abundance byproducts (e.g., over-chlorinated derivatives). Pair with preparative HPLC for isolation and 2D NMR (COSY, HSQC) for structural elucidation. For trace impurities (<0.1%), high-resolution mass spectrometry (HRMS) or LC-QTOF provides definitive identification .

Q. How do solvent effects modulate the reaction pathway in this compound synthesis?

Methodological Answer: Conduct kinetic studies in solvents of varying polarity (e.g., toluene vs. DMF) to assess nucleophilicity and transition-state stabilization. Use Eyring plots to derive activation parameters (ΔH‡, ΔS‡). Solvent descriptors (e.g., Kamlet-Taft parameters) correlate with rate constants. Computational solvent modeling (COSMO-RS) predicts solvation effects .

Q. What methodologies elucidate the reaction mechanism of this compound formation?

Methodological Answer: Probe intermediates via in situ FTIR or stopped-flow UV-Vis spectroscopy. Isotopic labeling (e.g., O in ketone) tracks atom migration. Kinetic isotope effects (KIEs) and Hammett plots distinguish between SN1/SN2 mechanisms. Computational transition-state searches (IRC analysis) validate proposed pathways .

Q. How can researchers analyze the thermodynamic stability of this compound derivatives?

Methodological Answer: Perform differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. Calculate Gibbs free energy (ΔG) via DFT for tautomers or conformers. Compare with experimentally derived equilibrium constants (e.g., van’t Hoff analysis) to assess stability under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.